molecular formula C5H7F2NO2 B573539 3,3-Difluoro-L-proline CAS No. 168102-06-5

3,3-Difluoro-L-proline

Cat. No.: B573539
CAS No.: 168102-06-5
M. Wt: 151.113
InChI Key: AKYUQSFIIOIBHO-GSVOUGTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-proline typically involves the fluorination of L-proline at the 3-position. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Difluoro-L-proline has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Difluoro-L-proline exerts its effects is primarily through the alteration of the conformational and electronic properties of the proline ring. The introduction of fluorine atoms influences the ring pucker and the cis/trans isomerization of the peptide bond. This can affect the overall stability and folding of proteins, as well as their interactions with other molecules. The inductive effect of fluorine also reduces the basicity of the nitrogen atom and increases the acidity of the carboxylic acid group .

Comparison with Similar Compounds

  • 3,4-Difluoro-L-proline
  • 4-Fluoro-L-proline
  • 3-Fluoro-L-proline

Comparison: 3,3-Difluoro-L-proline is unique in its specific fluorination pattern, which imparts distinct conformational and electronic properties compared to other fluorinated proline derivatives. For example, 3,4-Difluoro-L-proline has fluorine atoms at both the 3- and 4-positions, leading to different effects on ring pucker and cis/trans isomerization. Similarly, 4-Fluoro-L-proline and 3-Fluoro-L-proline have single fluorine substitutions, resulting in different conformational biases and reactivity .

Properties

IUPAC Name

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYUQSFIIOIBHO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665027
Record name 3,3-Difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168102-06-5
Record name 3,3-Difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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